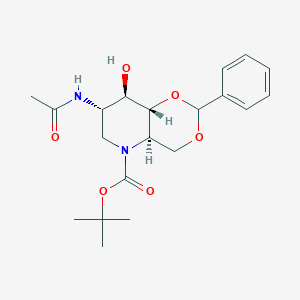

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .

Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .Scientific Research Applications

- Field : Physical Chemistry

- Summary : The stability of thin liquid trilayer films is of direct relevance to applications such as multilayer coatings and polymer processing . The stability of these films can also provide insights into emulsion dynamics, such as the rupture of the thin film formed between two droplets during coalescence .

- Methods : The study used a model problem involving a thin liquid trilayer film. Surfactant is soluble in either the outer layers or the inner layer, corresponding to surfactant soluble in the droplets or the continuous phase .

- Results : The findings reveal that surfactant better stabilizes the film when soluble in the inner layer, and the stabilizing effect is more pronounced when the outer layers are thicker .

- Field : Biomedical Research

- Summary : Both the lipid peroxidation product 4-oxo-2-nonenal (ONE) and agitation can induce aggregation of α-synuclein and phosphorylated α-synuclein . These aggregates are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .

- Methods : The study characterized ONE-induced wild-type (WT) α-synuclein aggregates (OW), ONE-induced phosphorylated α-synuclein (p-α-syn) aggregates (OP), agitation-induced α-synuclein preformed fibrils (PFF), and agitation-induced p-α-synuclein preformed fibrils (pPFF) .

- Results : Aggregation of p-α-synuclein was significantly faster than WT α-synuclein. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .

Application in Emulsion Dynamics and Multilayer Coatings

Application in Parkinson’s Disease Research

- Field : Chemical Engineering

- Summary : Lanthanide-oxo/hydroxo clusters (LOCs) are polynuclear complexes featuring a polyhedral metal-oxo/hydroxo cluster core of lanthanide ions exclusively or with coexisting 3d metal ions . These unique family of cluster complexes have been used for catalysis .

- Methods : The study involves the use of LOCs in various catalytic processes .

- Results : The results of the study are not specified in the source .

Application in Catalysis

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)